molecular formula C8H9ClN4S B13071606 4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13071606
M. Wt: 228.70 g/mol
InChI Key: BXXRRBZZEUQNDI-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Chemical Reactions Analysis

4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Properties

Molecular Formula

C8H9ClN4S

Molecular Weight

228.70 g/mol

IUPAC Name

4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H9ClN4S/c1-5-4-14-7(11-5)3-13-2-6(9)8(10)12-13/h2,4H,3H2,1H3,(H2,10,12)

InChI Key

BXXRRBZZEUQNDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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